3-Bromo-2-ethoxy-5-methylbenzaldehyde CAS number
3-Bromo-2-ethoxy-5-methylbenzaldehyde CAS number
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-ethoxy-5-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and safe handling of 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not prominently listed in major chemical databases, indicating its status as a novel or uncommon compound, this guide offers a robust, scientifically-grounded pathway for its preparation and validation. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing causal reasoning behind experimental choices, self-validating protocols, and adherence to rigorous safety standards.
Compound Identification and Predicted Properties
As a novel synthetic target, the initial step is to define its core identifiers and predict its physicochemical properties based on analogous structures.
Table 1: Core Identifiers for 3-Bromo-2-ethoxy-5-methylbenzaldehyde
| Identifier | Value | Source |
| IUPAC Name | 3-Bromo-2-ethoxy-5-methylbenzaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁BrO₂ | Calculated |
| Molecular Weight | 243.10 g/mol | Calculated |
| Canonical SMILES | CCOC1=C(C=C(C=C1C=O)C)Br | ChemDraw |
| CAS Number | Not Assigned | Prospective |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Appearance | Yellowish solid or oil | Benzaldehydes are often yellow solids.[1] |
| Boiling Point | > 200 °C (at 760 mmHg) | High due to molecular weight and polarity. |
| Melting Point | 45-60 °C | Substitution pattern dependent. |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF. Insoluble in water. | Typical for substituted aromatic ethers. |
| Stability | Sensitive to air, light, and moisture.[1][2] | Aldehydes can oxidize to carboxylic acids. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde is not explicitly detailed in the literature. Therefore, a logical, multi-step synthesis is proposed starting from a commercially available precursor, 2-hydroxy-5-methylbenzaldehyde. This pathway involves two key transformations: etherification followed by electrophilic aromatic bromination.
Rationale for Synthetic Design
The chosen pathway prioritizes regiochemical control. Placing the bulky ethoxy group at the 2-position before bromination serves two purposes:
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Directing Group Influence : The ethoxy group is a strong ortho-, para-director. With the para position blocked by the methyl group and one ortho position occupied by the aldehyde, it strongly directs the incoming electrophile (bromine) to the vacant ortho position (the 3-position).
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Steric Hindrance : The ethoxy group provides steric bulk that further favors substitution at the less hindered 3-position over the position between the ethoxy and methyl groups.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Ethoxy-5-methylbenzaldehyde
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Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (10.0 g, 73.4 mmol), potassium carbonate (20.3 g, 147 mmol, 2.0 eq), and acetone (150 mL).
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Reagent Addition : While stirring vigorously, add iodoethane (17.2 g, 110 mmol, 1.5 eq) dropwise to the suspension.
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Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic iodoethane in a classic Sₙ2 reaction (Williamson Ether Synthesis). Acetone is an ideal polar aprotic solvent for this reaction. An excess of the base and alkylating agent ensures the reaction goes to completion.
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Reaction : Heat the mixture to reflux and maintain for 12-16 hours.
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Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
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Work-up : Cool the reaction mixture to room temperature. Filter off the potassium carbonate and residual salts. Concentrate the filtrate under reduced pressure to yield a crude oil.
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Purification : Dissolve the crude oil in dichloromethane (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-ethoxy-5-methylbenzaldehyde, which should be sufficiently pure for the next step.
Step 2: Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde
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Setup : In a 100 mL round-bottom flask protected by a drying tube, dissolve the 2-ethoxy-5-methylbenzaldehyde (intermediate from Step 1, ~73.4 mmol) in glacial acetic acid (50 mL).
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Reagent Addition : Cool the flask in an ice bath. Slowly add a solution of bromine (11.7 g, 73.4 mmol, 1.0 eq) in 10 mL of glacial acetic acid dropwise over 30 minutes.
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Causality: The ethoxy group activates the aromatic ring towards electrophilic substitution. Acetic acid serves as a polar protic solvent that can stabilize the charged intermediates (sigma complex) formed during the reaction. The reaction is performed at a low temperature to control the reaction rate and prevent potential side reactions or over-bromination.
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Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
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Monitoring : Monitor the reaction by TLC. The product, being more substituted and heavier, will have a slightly different Rf value than the starting material.
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Work-up : Quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of ice-cold water and a saturated solution of sodium bisulfite until the red-orange color of excess bromine disappears. A precipitate should form.
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Purification : Collect the solid product by vacuum filtration. Wash the solid with copious cold water. For final purification, recrystallize the crude product from an ethanol/water mixture or purify via column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the final product, 3-Bromo-2-ethoxy-5-methylbenzaldehyde.
Characterization and Validation
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.
Table 3: Proposed Analytical Validation
| Technique | Expected Results |
| ¹H NMR | - Aldehyde proton (singlet) around δ 10.0-10.3 ppm. - Aromatic protons (two singlets or doublets) between δ 7.0-8.0 ppm. - Ethoxy group quartet (~δ 4.0-4.2 ppm) and triplet (~δ 1.4-1.6 ppm). - Methyl group singlet (~δ 2.3-2.5 ppm). |
| ¹³C NMR | - Aldehyde carbonyl carbon ~δ 190 ppm. - Aromatic carbons in the δ 110-160 ppm range, with the C-Br and C-O carbons being diagnostic. - Ethoxy and methyl carbons in the aliphatic region. |
| FT-IR | - Strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹. - C-O-C stretch for the ether around 1250 cm⁻¹. - Aromatic C-H and C=C stretches. |
| Mass Spec (HRMS) | - A molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The exact mass should match the calculated value for C₁₀H₁₁BrO₂. |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) does not exist for this compound, its hazards can be inferred from similar structures like 3-bromobenzaldehyde and other substituted benzaldehydes.
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Hazard Statements : Harmful if swallowed.[1][3] Causes skin irritation.[1][4] Causes serious eye irritation.[1][4] May cause respiratory irritation.[1][3][4]
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Precautionary Measures :
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Always handle in a well-ventilated chemical fume hood.[4]
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4]
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Avoid breathing dust, fumes, or vapors.[4]
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Wash hands thoroughly after handling.[1]
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Store in a tightly sealed container in a cool, dry place, protected from light and air to prevent degradation.[1][2]
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Risk Mitigation Workflow
Caption: Hierarchical workflow for mitigating risks during handling.
Applications in Research and Drug Development
Substituted benzaldehydes are valuable building blocks in medicinal chemistry. The unique substitution pattern of 3-Bromo-2-ethoxy-5-methylbenzaldehyde makes it a promising scaffold for creating libraries of novel compounds. The aldehyde can be readily converted into other functional groups (amines, alcohols, carboxylic acids, heterocycles), while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build potential drug candidates.
Conclusion
This guide provides a comprehensive and actionable blueprint for the synthesis and validation of 3-Bromo-2-ethoxy-5-methylbenzaldehyde. By leveraging established principles of organic synthesis and analytical chemistry, researchers can confidently produce and characterize this novel compound. The emphasis on causal reasoning and robust safety protocols ensures that the execution is both scientifically sound and operationally safe, paving the way for its use in advanced chemical research and discovery programs.
References
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Capot Chemical. MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. [Link]
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PubChem. 3-Bromo-5-ethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
